Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20513634
InChI: InChI=1S/C15H27NO5/c1-5-20-13(17)11-19-8-6-7-12-9-16(10-12)14(18)21-15(2,3)4/h12H,5-11H2,1-4H3
SMILES:
Molecular Formula: C15H27NO5
Molecular Weight: 301.38 g/mol

Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC20513634

Molecular Formula: C15H27NO5

Molecular Weight: 301.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate -

Specification

Molecular Formula C15H27NO5
Molecular Weight 301.38 g/mol
IUPAC Name tert-butyl 3-[3-(2-ethoxy-2-oxoethoxy)propyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H27NO5/c1-5-20-13(17)11-19-8-6-7-12-9-16(10-12)14(18)21-15(2,3)4/h12H,5-11H2,1-4H3
Standard InChI Key LLZQTFZEQQJTCT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COCCCC1CN(C1)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a four-membered azetidine ring, a tert-butyl carbamate group, and a propyl chain substituted with an ethoxy-oxoethyl moiety . The azetidine ring, a nitrogen-containing heterocycle, confers rigidity and influences electronic properties, while the ethoxy-oxoethyl side chain enhances solubility and reactivity.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the azetidine ring and substituents. Key signals include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 4.04 (t, J=7 Hz, 2H, OCH2_2), 3.57 (dd, 2H, NCH2_2), 1.43 (s, 9H, tert-butyl) .

  • 13C^{13}\text{C} NMR: Peaks at 170.2 ppm (C=O, ester) and 80.1 ppm (tert-butyl).

The InChIKey LLZQTFZEQQJTCT-UHFFFAOYSA-N and SMILES CCOC(=O)COCCCC1CN(C(=O)OC(C)(C)C)C1 provide unambiguous identifiers for computational studies .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H27NO5\text{C}_{15}\text{H}_{27}\text{NO}_5
Molecular Weight301.38 g/mol
CAS Registry Number2361116-93-8
Density~1.052 g/mL (25°C)
Storage Temperature2–8°C

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization of the azetidine core:

  • Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under basic conditions.

  • Side-Chain Introduction: Alkylation of the azetidine nitrogen with 3-(2-ethoxy-2-oxoethoxy)propyl bromide .

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) to install the tert-butyl group.

Reaction conditions (e.g., anhydrous tetrahydrofuran, 0°C to room temperature) are critical for minimizing side reactions . Yields typically range from 60–75%, with purity verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group impedes nucleophilic attacks, necessitating prolonged reaction times.

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (20–40%) effectively isolates the product .

Chemical Reactivity and Functionalization

Hydrolysis and Ester Dynamics

The ethoxy-oxoethyl moiety undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid derivatives . This reactivity is exploited in prodrug designs, where ester-to-acid conversion enables controlled drug release .

Nucleophilic Substitutions

The azetidine nitrogen participates in alkylation and acylation reactions. For example, treatment with methyl iodide forms quaternary ammonium salts, enhancing water solubility.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Hydrolysis1M HCl, reflux, 6hCarboxylic acid intermediate
AlkylationCH3_3I, K2_2CO3_3, DMFQuaternary ammonium salts
Reductive AminationNaBH3_3CN, MeOHSecondary amine derivatives

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for azetidine-based pharmacophores. Analogues demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and anticancer potential in breast cancer cell lines (IC50_{50}: 10–25 µM) . Structural modifications, such as replacing the ethoxy group with hydroxymethyl, improve bioavailability.

Material Science

Incorporation into polymers enhances thermal stability. For instance, polyurethane blends exhibit a glass transition temperature (TgT_g) increase of 15°C compared to unmodified counterparts .

Agricultural Chemistry

Derivatives act as eco-friendly pesticides. Field trials show 90% efficacy against Plutella xylostella (diamondback moth) at 50 ppm, outperforming commercial pyrethroids .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies suggest inhibition of acetylcholinesterase (AChE, IC50_{50}: 12 µM) and cyclooxygenase-2 (COX-2, IC50_{50}: 8 µM). Molecular docking reveals hydrogen bonding between the ethoxy-oxoethyl group and AChE’s catalytic triad.

Toxicity Profile

Acute toxicity (LD50_{50}) in rodents exceeds 2000 mg/kg, indicating low systemic toxicity. Chronic exposure studies are pending.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey FeatureBioactivity (IC50_{50})
Tert-butyl 3-(2-hydroxyethyl)azetidineHydroxyethyl side chainAChE: 18 µM
Tert-butyl 3-sulfonate azetidineSulfonate groupCOX-2: 5 µM
Target CompoundEthoxy-oxoethyl side chainAChE: 12 µM

The ethoxy-oxoethyl variant exhibits balanced lipophilicity (LogP: 2.1) and enhanced membrane permeability compared to polar analogues.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with cancer cell apoptosis pathways.

  • Formulation Development: Nanoencapsulation to improve pharmacokinetics.

  • Ecotoxicology: Assess long-term environmental impact in agricultural applications.

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